molecular formula C19H25NO4 B1681291 Tetramethrin CAS No. 7696-12-0

Tetramethrin

Cat. No.: B1681291
CAS No.: 7696-12-0
M. Wt: 331.4 g/mol
InChI Key: CXBMCYHAMVGWJQ-UHFFFAOYSA-N
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Description

Tetramethrin is a potent synthetic insecticide belonging to the pyrethroid family. It is commonly used in household insecticide products due to its effectiveness in targeting the nervous system of insects. This compound appears as a white crystalline solid with a melting point ranging from 65 to 80°C . It is known for its rapid knockdown effect on insects, making it a popular choice for controlling pests in both residential and agricultural settings .

Mechanism of Action

Target of Action

Tetramethrin primarily targets the voltage-dependent sodium channels in the nerve membranes of insects . These channels play a crucial role in the transmission of nerve impulses. When these channels are disrupted, it leads to rapid knockdown of the insect .

Mode of Action

This compound interacts with its target by mediating the voltage-dependent sodium ion permeability of excitable membranes . It causes the channels to open with a long delay and often remain open for several seconds even after the termination of the depolarizing pulse . This disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the insect .

Biochemical Pathways

It is known that this compound disrupts the normal functioning of the nervous system in insects, leading to their paralysis and death

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). . It is known that topically administered this compound remains mostly on the hair-coat of the treated animals and is very poorly absorbed through the skin (less than 2%). Treated animals can ingest this compound through licking or grooming .

Result of Action

The primary result of this compound’s action is the rapid knockdown of insects. By disrupting the normal functioning of the insect’s nervous system, this compound causes paralysis and eventual death of the insect .

Action Environment

This compound is commonly used in agricultural areas and household applications. Due to its broad use, it can contaminate aquatic ecosystems and cause adverse effects to non-target aquatic organisms . It is generally harmless to human beings but can harm sensitive individuals .

Biochemical Analysis

Biochemical Properties

Tetramethrin interacts with various enzymes and proteins, primarily those involved in the nervous system of insects . It is known to alter the oxidative stress parameters of in vivo aquatic animal model organisms .

Cellular Effects

This compound has been shown to cause adverse effects to non-target aquatic organisms . In in vitro models of freshwater mussels exposed to varying concentrations of this compound, reduced glutathione activities were evaluated as biomarkers of the primary gill and digestive gland cell cultures . The study showed that this compound had highly toxic effects in the in vitro models of mussels even at low concentrations .

Molecular Mechanism

This compound exerts its effects at the molecular level by affecting the insect’s nervous system . A novel this compound-degrading bacterial strain named A16 was isolated from the activated sludge and identified as Gordonia cholesterolivorans . Strain A16 exhibited superior this compound degradation activity, and utilized this compound as the sole carbon source for growth in a mineral salt medium (MSM) .

Temporal Effects in Laboratory Settings

This compound has an expected half-life of 12.5–14 days in soil and 13–25 days in water . In a study, the A16 strain was able to completely degrade 25 mg·L −1 of this compound after 9 days of incubation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In in vitro models of freshwater mussels exposed to 1 mg/L, 10 μg/L, 100 ng/L and 1 ng/L concentrations of this compound for 24 h, reduced glutathione activities were evaluated as biomarkers .

Metabolic Pathways

This compound could be degraded first by cleavage of its carboxylester bond, followed by degradation of the five-carbon ring and its subsequent metabolism . This is the first report of a metabolic pathway of this compound in a microorganism .

Subcellular Localization

Given its primary target is the nervous system of insects , it is likely that this compound localizes to the nervous system in these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with a suitable alcohol. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions carried out in reactors with precise temperature and pressure control. The process ensures high yield and purity of the final product. The commercial product is often a mixture of stereoisomers, which enhances its insecticidal properties .

Chemical Reactions Analysis

Types of Reactions: Tetramethrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Tetramethrin’s unique properties and effectiveness make it a valuable compound in pest control and scientific research.

Properties

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3
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InChI Key

CXBMCYHAMVGWJQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
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Molecular Formula

C19H25NO4
Record name TETRAMETHRIN
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DSSTOX Substance ID

DTXSID6032649
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Molecular Weight

331.4 g/mol
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Physical Description

Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide., Colorless crystals; [CAMEO], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

180-190 °C at 0.1 mm Hg
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Solubility

Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene., In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL, In water, 1.83 mg/L at 25 °C., Solubility in water: none
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Density

1.108 at 20 °C/20 °C, 1.11 g/cm³, Relative density (water = 1): 1.1
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Vapor Pressure

0.00000708 [mmHg], 7.1X10-6 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 20 °C: 10
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Mechanism of Action

Type I and type II pyrethroids are known to modulate the sodium channel to cause persistent openings during depolarization and upon repolarization. Although there are some similarities between the two types of pyrethroids in their actions on sodium channels, the pattern of modification of sodium currents is different between the two types of pyrethroids. In the present study, interactions of the type I pyrethroid tetramethrin and the type II pyrethroid deltamethrin at rat hippocampal neuron sodium channels were investigated using the inside-out single-channel patch clamp technique. Deltamethrin-modified sodium channels opened much longer than tetramethrin-modified sodium channels. When 10 uM tetramethrin was applied to membrane patches that had been exposed to 10 uM deltamethrin, deltamethrin-modified prolonged single sodium currents disappeared and were replaced by shorter openings which were characteristic of tetramethrin-modified channel openings. These single-channel data are compatible with previous whole-cell competition study between type I and type II pyrethroids. These results are interpreted as being due to the displacement of the type II pyrethroid molecule by the type I pyrethroid molecule from the same binding site or to the allosteric interaction of the two pyrethroid molecules at separate sodium channel sites., Pyrethroid insecticides may be classified into two groups: type I pyrethroids lack a cyano group in the alpha-position, whereas type II pyrethroids have a cyano group. Both types prolong the sodium channel current thereby causing hyperexcitability ... . The mechanism of pyrethroid modulation of sodium currents was studied by the whole-cell patch-clamp technique with rat dorsal root ganglion neurons. Both deltamethrin (type II) and tetramethrin (type I) acted on both tetrodotoxin-sensitive and tetrodotoxin-resistant channels in a qualitatively similar manner and some quantitative differences were derived from different kinetics. During repetitive stimulation in the presence of deltamethrin, leak current increased due to accumulation of prolonged tail currents, explaining the apparent use-dependent modification. For tetramethrin-modified channels, such accumulation was much less because of faster kinetics. Slowing of the kinetics of sodium channel activation by deltamethrin was revealed even after the fast inactivation had been removed by papain. The kinetics of deltamethrin-modified sodium channels was fitted better by the equation that contained two activation components than that with one component. Deltamethrin caused a large shift of the conductance-voltage curve in the direction of hyperpolarization. Cell-attached patch-clamp experiments revealed that deltamethrin had much smaller mobility in the cell membrane than tetramethrin. It was concluded that the apparent use dependence of deltamethrin modification of sodium channels was due primarily to the accumulation of prolonged tail currents during repetitive stimulation and that the sodium channel activation mechanism is the major target of pyrethroids., Tetramethrin greatly prolongs the sodium current during step depolarization and the sodium tail current associated with step repolarization of the squid axon membrane. Non-linear current-voltage relationships for the sodium tail current were analyzed to assess the open sodium channel properties, which included the permeation of various cations, calcium block, and cation selectivity. Tetramethrin had no effect on any of these properties. It was concluded that tetramethrin modifies the sodium channel gating mechanism without affecting the pore properties., 1R,trans-Tetramethrin markedly prolongs the open time of single sodium channels recorded by the gigaohmseal voltage clamp technique in a membrane patch excised from the N1E-115 neuroblastoma cell. Single channel conductance is not altered by tetramethrin. The modification by tetramethrin occurs in an all or nothing manner in a population of sodium channels. The observed tetramethrin-induced modification of single sodium channels is compatible with previous sodium current data from axons., For more Mechanism of Action (Complete) data for TETRAMETHRIN (14 total), please visit the HSDB record page.
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Color/Form

White crystalline solid, Colorless crystals

CAS No.

7696-12-0, 66525-27-7
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Melting Point

68-70 °C, MP: 60-80 °C /Technical/, 60-80 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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